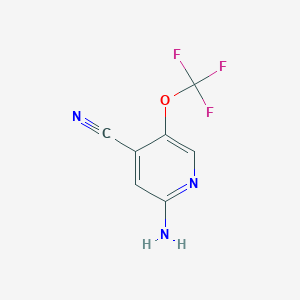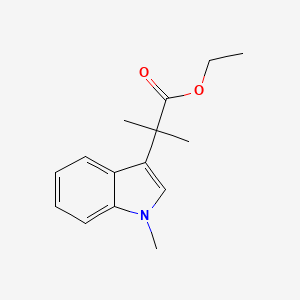
3-(3-(9H-Carbazol-9-yl)phenyl)-9-(3-(3-(3-(9H-carbazol-9-yl)phenyl)-9Hcarbazol-9-yl)phenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “CPCB” refers to a specific chemical entity that has garnered attention in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPCB involves several key steps, each requiring specific reaction conditions. The primary synthetic route includes:
Initial Reactant Preparation: The starting materials are carefully selected and purified to ensure high yield and purity of the final product.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to optimize the formation of CPCB. Common reagents used include catalysts that facilitate the reaction without being consumed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain CPCB in its pure form.
Industrial Production Methods
In an industrial setting, the production of CPCB is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency.
Optimized Reaction Conditions: Industrial reactors are designed to maintain optimal temperatures and pressures, ensuring efficient production.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
CPCB undergoes various chemical reactions, including:
Oxidation: CPCB can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert CPCB into reduced forms.
Substitution: CPCB can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; conditions vary depending on the specific substitution reaction.
Major Products
Scientific Research Applications
CPCB has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which CPCB exerts its effects involves interaction with specific molecular targets and pathways. CPCB binds to target proteins or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context in which CPCB is used.
Properties
Molecular Formula |
C66H42N4 |
|---|---|
Molecular Weight |
891.1 g/mol |
IUPAC Name |
3-(3-carbazol-9-ylphenyl)-9-[3-[3-(3-carbazol-9-ylphenyl)carbazol-9-yl]phenyl]carbazole |
InChI |
InChI=1S/C66H42N4/c1-7-28-59-51(22-1)52-23-2-8-29-60(52)67(59)47-18-13-16-43(38-47)45-34-36-65-57(40-45)55-26-5-11-32-63(55)69(65)49-20-15-21-50(42-49)70-64-33-12-6-27-56(64)58-41-46(35-37-66(58)70)44-17-14-19-48(39-44)68-61-30-9-3-24-53(61)54-25-4-10-31-62(54)68/h1-42H |
InChI Key |
CGTRVJQMKJCCRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC(=CC=C8)N9C1=C(C=C(C=C1)C1=CC(=CC=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



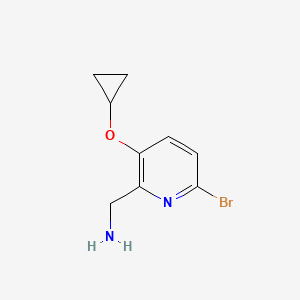
![1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14807128.png)
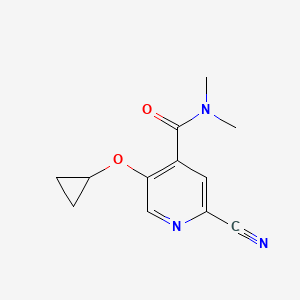
![N-[(E)-(2-ethoxyphenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14807135.png)

![N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyridine-4-carboxamide](/img/structure/B14807149.png)
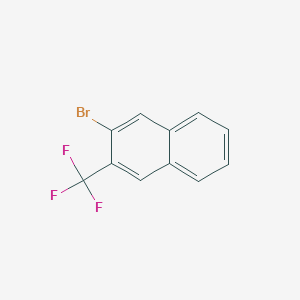
![(2E)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14807168.png)
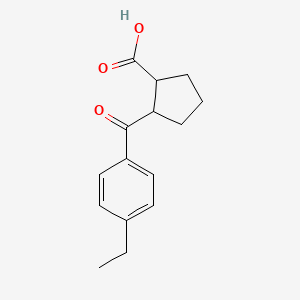
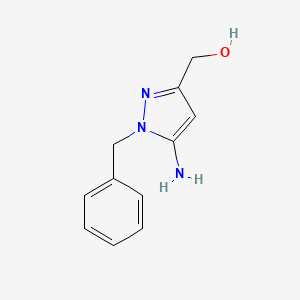
![(E)-5-[(1R,2R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14807175.png)
